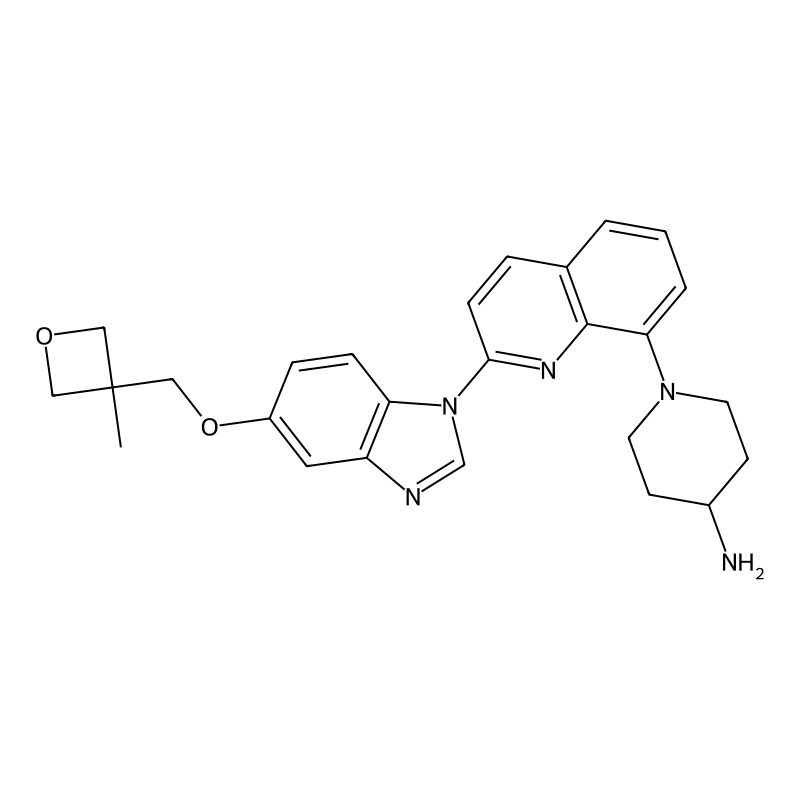

Crenolanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Liver Fibrosis

Scientific Field: Hepatology

Application Summary: Crenolanib has been studied for its potential in improving recovery from liver fibrosis.

Methods of Application: In the study, rats were treated with thioacetamide (TAA) for 18 weeks to trigger fibrosis.

Results: The treatment significantly improved recovery from liver fibrosis.

Second-line Therapy for Advanced Esophagogastric Adenocarcinoma

Scientific Field: Oncology

Application Summary: Crenolanib has been used in combination with paclitaxel and ramucirumab as a second-line therapy for advanced esophagogastric adenocarcinoma.

Methods of Application: Patients with metastatic esophagogastric adenocarcinoma refractory to first-line therapy received escalating doses of Crenolanib in combination with paclitaxel and ramucirumab.

Results: The addition of Crenolanib to paclitaxel/ramucirumab was found to be safe and well-tolerated at a dose level up to 100 mg BID.

Treatment of Acute Myeloid Leukemia

Scientific Field: Hematology

Application Summary: Crenolanib has been used in a Phase II study for the treatment of relapsed/refractory acute myeloid leukemia patients with activating FLT3 mutations.

Methods of Application: This was a single center phase II open label study of Crenolanib administered at 200 mg/m^2/day three times a day continuously in 28 day cycles.

Results: At a median follow up of 14 weeks, the overall response rate (ORR) was 47%12% achieved complete response with incomplete count recovery (CRi), 32% hematological improvement (Hi) (85% of them with >50% decrease in blast count) and 3% morphologic leukemia-free state (MLFS).

Treatment of Diffuse Intrinsic Pontine Glioma

Scientific Field: Neuro-Oncology

Application Summary: Crenolanib is under investigation for the treatment of Diffuse Intrinsic Pontine Glioma.

Treatment of Progressive or Refractory High-Grade Glioma

Application Summary: Crenolanib is also being investigated for the treatment of Progressive or Refractory High-Grade Glioma.

Biomarker Driven Umbrella Trial in FLT3 Mutant AML

Application Summary: Crenolanib is being used in a biomarker-driven umbrella trial in combination with Ivosidenib, Enasidenib, Venetoclax, Vyxeos, and/or Salvage Chemotherapy in FLT3 Mutant AML.

Methods of Application: The treatment arms are chosen based on co-occurring mutations and prior treatments.

Crenolanib, also known as crenolanib besylate, is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). It is classified as a type I inhibitor, meaning it preferentially binds to the active conformation of these kinases. Crenolanib has shown significant efficacy against acute myeloid leukemia (AML) with FLT3 internal tandem duplications (ITD) and point mutations, which are often associated with resistance to other therapies .

Crenolanib functions as a type I tyrosine kinase inhibitor, particularly targeting a specific receptor called FLT3 (FMS-like tyrosine kinase 3) [, ]. FLT3 mutations are implicated in various cancers, and crenolanib's ability to inhibit this receptor is being explored as a potential therapeutic strategy [, ].

- Formation of the Benzimidazole Ring: This involves reacting appropriate amines with carboxylic acids or their derivatives.

- Introduction of Functional Groups: Key functional groups are added to enhance specificity towards FLT3 and PDGFR.

- Salt Formation: The final product is often converted into its besylate salt form to improve solubility and bioavailability.

The exact synthetic route may vary based on the specific precursors used but generally follows established organic synthesis protocols for heterocyclic compounds .

Crenolanib exhibits a broad spectrum of biological activities:

- Inhibition of FLT3: It effectively targets various mutant forms of FLT3, including those conferring resistance to other tyrosine kinase inhibitors. The compound has shown IC50 values in the low nanomolar range for both FLT3-ITD and D835 mutations .

- Effects on PDGFR: Crenolanib also inhibits PDGFR signaling, which is implicated in various cancers. Its activity extends to inhibiting angiogenesis, as evidenced by its ability to reduce endothelial cell viability and migration independently of PDGFR expression .

- Anti-tumor Activity: In vivo studies have demonstrated that crenolanib can delay tumor growth and improve survival rates in mouse models of AML .

Crenolanib is primarily being investigated for its therapeutic applications in:

- Acute Myeloid Leukemia: Particularly effective against FLT3-ITD positive subtypes.

- Gastrointestinal Stromal Tumors: Ongoing clinical trials are assessing its efficacy in this context.

- Gliomas: Research is being conducted to evaluate its potential benefits in treating brain tumors.

Additionally, crenolanib's anti-angiogenic properties suggest possible applications in other malignancies where vascular growth is a contributing factor .

Crenolanib has been studied for its interactions with various transport proteins and other drugs:

- ABCB1 Substrate: Crenolanib has been identified as a substrate for the ATP-binding cassette sub-family B member 1 (ABCB1), which may influence its pharmacokinetics and resistance profiles in certain cancer types .

- Combination Therapies: Studies have shown that combining crenolanib with other tyrosine kinase inhibitors like sorafenib can enhance anti-leukemic activity, particularly in resistant cell lines .

Crenolanib's unique properties set it apart from other tyrosine kinase inhibitors. Below is a comparison with similar compounds:

| Compound | Target Kinases | Type | Unique Features |

|---|---|---|---|

| Sorafenib | FLT3, VEGFR, PDGFR | Type II | Broader target profile but less specificity for FLT3 |

| Quizartinib | FLT3 | Type II | Effective against FLT3-ITD but less potent against D835 |

| Imatinib | BCR-ABL, c-KIT | Type II | Primarily targets BCR-ABL; less effective against FLT3 |

| Dasatinib | BCR-ABL, c-KIT | Type I/II | Multi-target; effective against several mutations |

Crenolanib's specificity for active kinase conformations makes it particularly effective against mutations that confer resistance to other treatments, such as D835H and D835Y mutations in FLT3 .

Crenolanib (4-piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-) is classified as a Type I tyrosine kinase inhibitor, a designation that fundamentally defines its mechanism of action and therapeutic properties [1] [2] [3] [4]. Type I inhibitors are characterized by their ability to bind to the active conformation of protein kinases, specifically targeting the Asp-Phe-Gly-in (DFG-in) conformational state [5] [6] [7].

The Type I classification of crenolanib has been rigorously established through biochemical studies examining its binding preferences to active versus inactive kinase conformations [2] [3] [8]. In comparative binding affinity experiments using phosphorylated (active) and non-phosphorylated (inactive) wild-type Abl kinase, crenolanib demonstrated a clear preference for the active conformation with an active/inactive dissociation constant ratio of 0.33 [8]. This ratio is characteristic of Type I inhibitors and contrasts markedly with Type II inhibitors such as sorafenib and imatinib, which exhibit active/inactive ratios greater than 1.0 [8].

| Target Kinase | Binding Affinity (Kd, nM) | Reference |

|---|---|---|

| FLT3 (Wild-type) | 0.15 | Buaboonnam et al., 2013 [9] |

| FLT3 (D835H) | 0.40 | Clinical Trial Data [10] |

| FLT3 (D835Y) | 0.18 | Clinical Trial Data [10] |

| FLT3 (D835V) | 3.3 | Buaboonnam et al., 2013 [9] |

| FLT3 (ITD) | 0.14 | Buaboonnam et al., 2013 [9] |

| FLT3 (ITD/D835V) | 3.6 | Buaboonnam et al., 2013 [9] |

| PDGFRα (Wild-type) | 2.1 | Abcam Data [11] |

| PDGFRβ (Wild-type) | 3.2 | Abcam Data [11] |

The binding mechanism of crenolanib as a Type I inhibitor involves competitive interaction with the adenosine triphosphate binding site while the kinase maintains its catalytically active conformation [1] [2] [12]. Unlike Type II inhibitors that induce dramatic conformational changes in the kinase structure, crenolanib preserves the DFG-in motif positioning, allowing it to effectively target kinases that are locked in their active states [2] [4]. This property proves particularly advantageous in overcoming resistance mechanisms that involve constitutively active kinase mutants [13] [14].

The selectivity profile of crenolanib demonstrates the sophisticated targeting capabilities of Type I inhibitors when appropriately designed [2] [11]. The compound exhibits exceptional selectivity for class III receptor tyrosine kinases, with inhibitory concentration values of 4 nanomolar for FLT3, 11 nanomolar for PDGFRα, and 3.2 nanomolar for PDGFRβ [15] [16] [11]. Remarkably, crenolanib maintains greater than 100-fold selectivity against closely related kinases such as c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src [11] [17].

| Target Kinase | IC50 (nM) | Selectivity vs FLT3 | Reference |

|---|---|---|---|

| FLT3 | 4.0 | 1 | PubChem [15] |

| PDGFRα | 11.0 | 2.75 | PubChem [15] |

| PDGFRβ | 3.2 | 0.8 | PubChem [15] |

| c-Kit | >1000 | >250 | Abcam Data [11] |

| VEGFR-2 | >1000 | >250 | Abcam Data [11] |

| EGFR | >1000 | >250 | Abcam Data [11] |

The resistance profile of crenolanib against kinase domain mutations represents a remarkable achievement in Type I inhibitor design [2] [13] [3] [4]. Traditional Type I inhibitors are often susceptible to resistance-conferring mutations within the kinase active site, but crenolanib demonstrates unprecedented activity against multiple resistance-associated mutations [2] [13]. In saturation mutagenesis screens of FLT3-internal tandem duplication, no resistant colonies emerged at crenolanib concentrations well below clinically achievable levels, suggesting exceptional resistance to mutation-mediated escape [2] [4].

The molecular basis for crenolanib's Type I properties lies in its ability to form hydrogen bonds with the kinase hinge region while accommodating the active kinase conformation [1] [12] [18]. The benzimidazole core of crenolanib serves as the primary hinge-binding motif, establishing 1-3 hydrogen bonds with conserved hinge residues [19] [17]. This interaction pattern, combined with hydrophobic contacts within the adenine-binding pocket, enables stable binding without requiring the dramatic conformational changes associated with Type II inhibition [5] [6].

The pharmacological advantages of crenolanib's Type I mechanism extend beyond its resistance profile to include favorable pharmacokinetic properties [2] [20]. Type I inhibitors typically demonstrate more predictable binding kinetics compared to Type II inhibitors, which must induce conformational changes upon binding [5] [7]. This translates to more consistent inhibitory activity across different cellular environments and potentially reduced susceptibility to cellular resistance mechanisms [2] [20].

Comparison with Type II Inhibitors

The distinction between Type I and Type II tyrosine kinase inhibitors represents a fundamental paradigm in kinase pharmacology, with crenolanib's Type I mechanism offering distinct advantages over conventional Type II approaches [5] [6] [21] [7]. This comparison elucidates the unique therapeutic positioning of crenolanib within the broader landscape of kinase-directed therapeutics.

Type II inhibitors, exemplified by compounds such as imatinib, sorafenib, and quizartinib, operate through a fundamentally different mechanism that involves binding to the inactive, DFG-out conformation of target kinases [5] [6] [22]. These inhibitors induce a dramatic conformational change in which the phenylalanine residue of the DFG motif flips away from the hinge region, creating an expanded allosteric pocket that accommodates the inhibitor's extended molecular structure [5] [21]. While this mechanism has historically been associated with enhanced selectivity potential, crenolanib demonstrates that Type I inhibitors can achieve comparable or superior selectivity through alternative design strategies [2] [4].

| Property | Type I Inhibitors (e.g., Crenolanib) | Type II Inhibitors (e.g., Imatinib) |

|---|---|---|

| Kinase Conformation Target | Active (DFG-in) | Inactive (DFG-out) |

| ATP Binding Site Occupancy | Partial (adenine pocket) | Extended (adenine + allosteric) |

| DFG Motif Position | DFG-in conformation | DFG-out conformation |

| Resistance to Activation Loop Mutations | Higher resistance | Lower resistance |

| Allosteric Pocket Utilization | Limited | Extensive |

| Hydrogen Bond Formation | 1-3 with hinge | 3-4 with hinge + DFG |

The resistance profiles of Type I versus Type II inhibitors reveal critical differences in their vulnerability to clinical resistance mechanisms [2] [13] [5] [22]. Type II inhibitors are particularly susceptible to mutations that prevent the DFG-out conformational change, such as the D835 mutations commonly observed in FLT3 [13] [14] [22]. These mutations lock the kinase in an active conformation, rendering Type II inhibitors ineffective [13] [23]. In contrast, crenolanib's Type I mechanism allows it to maintain activity against these resistance-conferring mutations, as it preferentially binds to the active kinase state that these mutations stabilize [2] [13] [23].

Clinical evidence supports the superior resistance profile of crenolanib compared to Type II FLT3 inhibitors [13] [14] [23]. Patients treated with the Type II inhibitor quizartinib frequently develop secondary kinase domain mutations, particularly at residue D835, which confer complete resistance to continued therapy [13] [23]. Crenolanib demonstrates nanomolar potency against these quizartinib-resistant mutants, with dissociation constants of 0.18 nanomolar for FLT3-D835Y and 0.40 nanomolar for FLT3-D835H, compared to 7.1 nanomolar and 3.7 nanomolar for quizartinib, respectively [10] [8].

The selectivity mechanisms of Type I and Type II inhibitors operate through distinct structural principles [5] [6] [21]. Type II inhibitors achieve selectivity by exploiting differences in the allosteric pockets created upon DFG-out conformational changes, which vary significantly among different kinases [5] [21]. However, the accessibility of this DFG-out conformation is not universal across the kinome, limiting the general applicability of Type II approaches [5] [6]. Crenolanib's Type I mechanism achieves selectivity through precise complementarity with the active site architecture of specific kinases, particularly class III receptor tyrosine kinases [2] [11].

The binding kinetics of Type I and Type II inhibitors differ substantially in their temporal profiles and reversibility characteristics [5] [7]. Type II inhibitors typically exhibit longer residence times due to the energy barrier associated with the conformational changes required for dissociation [7]. While this can provide sustained inhibition, it may also lead to accumulation and off-target effects [5] [24]. Type I inhibitors like crenolanib generally demonstrate more rapid binding and dissociation kinetics, potentially reducing off-target interactions while maintaining therapeutic efficacy [5] [7].

Pharmacokinetic considerations further distinguish Type I from Type II inhibitors in their clinical implementation [5] [24] [25]. The conformational flexibility required for Type II binding can result in variable pharmacokinetic behavior depending on cellular ATP concentrations and kinase expression levels [5] [25]. Type I inhibitors maintain more consistent competitive inhibition regardless of cellular context, potentially leading to more predictable dose-response relationships [5] [25].

The combination potential of Type I and Type II inhibitors represents an emerging therapeutic strategy that leverages their complementary mechanisms [9] [8]. Preclinical studies demonstrate synergistic effects when crenolanib is combined with Type II inhibitors such as sorafenib, with the combination providing superior efficacy compared to either agent alone [9] [8]. This synergy likely results from the ability of each inhibitor class to target different conformational states of the kinase, providing comprehensive inhibition that is resistant to single-agent escape mechanisms [9] [8].

Structure-Activity Relationships

The structure-activity relationships of crenolanib reveal the sophisticated molecular design principles underlying its exceptional Type I inhibitor properties and selectivity profile [1] [15] [19] [17]. The compound's molecular framework comprises several distinct structural domains that contribute synergistically to its pharmacological activity and therapeutic utility.

The benzimidazole core represents the fundamental hinge-binding motif of crenolanib, establishing the primary interaction with the target kinase [1] [15] [19]. This heterocyclic system occupies the adenine-binding pocket and forms critical hydrogen bonds with conserved hinge residues [18] [19] [17]. The benzimidazole scaffold is substituted at position 1 with a quinolinyl group and at position 5 with a methoxy-linked oxetane moiety, creating a molecular architecture optimized for Type I binding [15] [19] [26].

| Structural Component | Chemical Role | Contribution to Activity | Position |

|---|---|---|---|

| Benzimidazole Core | Hinge binding motif | Essential for FLT3 binding | Position 1 (benzimidazole) |

| Quinoline Ring System | Extended binding interaction | Enhances selectivity | Position 2 (quinoline) |

| Piperidine Ring | Hydrophobic interaction | Improves potency | Position 8 (quinoline) |

| Amino Group (piperidine) | Hydrogen bond donor | Stabilizes binding | Position 4 (piperidine) |

| Oxetane Ring | Steric bulk/selectivity | Confers selectivity | Position 5 (benzimidazole) |

| Methoxy Linker | Flexible linker | Allows conformational flexibility | Connecting oxetane to benzimidazole |

The quinoline ring system attached to position 2 of the benzimidazole provides extended binding interactions that enhance both potency and selectivity [15] [19] [27]. This bicyclic aromatic system extends into regions of the kinase active site that are less conserved among different kinases, contributing to the remarkable selectivity of crenolanib for class III receptor tyrosine kinases [2] [11]. The quinoline moiety also provides favorable π-π stacking interactions with aromatic residues in the kinase active site [28] [19].

At position 8 of the quinoline ring, a piperidine substituent provides critical hydrophobic interactions within the kinase binding pocket [15] [19] [26]. The piperidine ring adopts a chair conformation that optimizes van der Waals contacts with hydrophobic residues lining the active site [19] [26]. This interaction contributes significantly to the binding affinity and residence time of crenolanib at its target kinases [19] [17].

The amino group at position 4 of the piperidine ring serves as a hydrogen bond donor, forming additional stabilizing interactions with polar residues or backbone carbonyls within the kinase active site [15] [19] [26]. This amino group also contributes to the aqueous solubility of the compound while maintaining the overall lipophilic character necessary for membrane permeability [29] [26].

The oxetane ring attached to position 5 of the benzimidazole through a methoxy linker represents a unique structural feature that contributes to the selectivity profile of crenolanib [15] [19] [26]. The strained four-membered ring provides steric bulk that may clash with certain kinase active sites while being accommodated by others, thereby enhancing selectivity [19] [26]. The oxetane also serves as a bioisostere for other functional groups, providing metabolic stability while maintaining favorable pharmacokinetic properties [29] [26].

The methoxy linker connecting the oxetane to the benzimidazole core provides conformational flexibility that allows the molecule to adapt to the binding site topography of different kinases [15] [19]. This flexibility is crucial for maintaining high affinity binding while preserving selectivity, as it allows the molecule to adopt optimal conformations for binding to preferred targets while adopting suboptimal conformations for off-target kinases [19] [26].

The overall molecular framework of crenolanib exhibits a molecular weight of 443.5 daltons and a molecular formula of C26H29N5O2 [15] [16] [29] [26]. The compound maintains favorable drug-like properties with a predicted octanol-water partition coefficient that supports both membrane permeability and aqueous solubility [29] [26]. The presence of multiple nitrogen atoms provides sites for protonation at physiological pH, contributing to the compound's solubility characteristics [29] [26].

Structural modifications to the crenolanib scaffold have been explored to understand the critical features required for activity [19] [30]. Alterations to the benzimidazole core generally result in significant loss of activity, confirming its essential role in hinge binding [19] [30]. Similarly, modifications to the quinoline system can dramatically affect both potency and selectivity, highlighting the importance of this extended aromatic system [19] [30].

The three-dimensional structure of crenolanib in complex with its target kinases reveals the precise molecular interactions underlying its Type I inhibitor properties [2] [12]. The compound adopts a relatively compact binding mode that does not require the extensive conformational changes associated with Type II inhibition [2] [12]. This binding mode allows crenolanib to maintain activity against kinase mutants that prevent the conformational changes required for Type II inhibitor binding [2] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

Wikipedia

Dates

2: Lewis NL, Lewis LD, Eder JP, Reddy NJ, Guo F, Pierce KJ, Olszanski AJ, Cohen RB. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers. J Clin Oncol. 2009 Nov 1;27(31):5262-9. Epub 2009 Sep 8. PubMed PMID: 19738123; PubMed Central PMCID: PMC2773478.